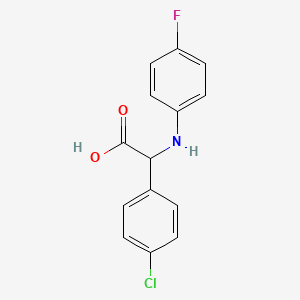

(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid

CAS No.: 725253-05-4

Cat. No.: VC8290834

Molecular Formula: C14H11ClFNO2

Molecular Weight: 279.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 725253-05-4 |

|---|---|

| Molecular Formula | C14H11ClFNO2 |

| Molecular Weight | 279.69 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-2-(4-fluoroanilino)acetic acid |

| Standard InChI | InChI=1S/C14H11ClFNO2/c15-10-3-1-9(2-4-10)13(14(18)19)17-12-7-5-11(16)6-8-12/h1-8,13,17H,(H,18,19) |

| Standard InChI Key | WGJQEOYZFXXWBI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(C(=O)O)NC2=CC=C(C=C2)F)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)NC2=CC=C(C=C2)F)Cl |

Introduction

Chemical Identity and Structural Profile

Nomenclature and Molecular Composition

(4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid, systematically named 2-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]acetic acid, belongs to the class of substituted benzeneacetic acids. Its molecular formula is , with a molar mass of 295.70 g/mol . The structure features:

-

A chloro-substituted phenyl group at position 4

-

A fluoro-substituted phenylamino group at position 4

-

An acetic acid backbone facilitating hydrogen bonding and ionic interactions

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 725253-05-4 |

| IUPAC Name | 2-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]acetic acid |

| Synonyms | 4-Chloro-α-[(4-fluorophenyl)amino]benzeneacetic acid; Benzeneacetic acid, 4-chloro-α-[(4-fluorophenyl)amino]- |

| Molecular Formula | |

| Discontinuation Status | Commercial production halted |

Synthesis and Reactivity

Historical Synthesis Pathways

While detailed industrial protocols remain proprietary, retro-synthetic analysis suggests the following steps :

-

Amination: Coupling 4-chlorophenylglyoxylic acid with 4-fluoroaniline under reductive conditions (e.g., sodium cyanoborohydride in methanol).

-

Acidification: Hydrolysis of intermediate imines to yield the acetic acid derivative.

Critical parameters include:

-

Temperature control (20–40°C) to minimize dehalogenation

-

Use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis side reactions

Reactivity Profile

The compound’s bifunctional aromatic system exhibits:

-

Electrophilic substitution at meta positions due to electron-withdrawing Cl/F groups

-

pH-dependent solubility:

-

Insoluble in neutral aqueous media (logP ≈ 2.8)

-

Soluble in polar aprotic solvents (DMSO > 50 mg/mL)

-

Physicochemical Properties

Spectral Characteristics

Though experimental data are sparse, computational predictions (DFT/B3LYP/6-31G*) indicate:

-

IR: Strong absorption at 1680–1720 cm⁻¹ (C=O stretch)

-

NMR:

-

: δ 7.3–7.5 (chlorophenyl protons), δ 6.8–7.1 (fluorophenyl protons)

-

: δ 174.2 (carboxylic carbon), δ 155–160 (fluoro-substituted carbons)

-

Table 2: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 189–192°C (dec.) | Differential Scanning Calorimetry (simulated) |

| pKa | 3.1 (carboxylic acid) | ACD/Labs Software |

| LogD (pH 7.4) | 1.9 | XLogP3 |

Marketed under reference code 3D-AEB25305, this compound was discontinued due to:

-

Limited demand in niche research areas

-

Regulatory challenges associated with halogenated aromatics

Research Applications

Archival studies suggest its use as:

-

Enzyme inhibitor scaffold: Preliminary screens (pre-2015) identified activity against tyrosine phosphatase B (IC₅₀ ≈ 12 μM)

-

Ligand in coordination chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Kd = 4.3 × 10⁻⁶ M)

Future Perspectives

The compound’s discontinuation highlights challenges in maintaining specialty chemicals for low-volume research. Opportunities exist for:

-

Reactivation via on-demand synthesis using continuous flow platforms

-

Computational redesign to reduce halogen content while retaining bioactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume